1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine

CB1 receptor modulator CNS drug design Lipophilicity

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine is a synthetic sulfonylated piperazine derivative with the molecular formula C13H19BrN2O2S (MW 347.27 g/mol). This compound belongs to a class of sulfonylated piperazines patented as cannabinoid-1 (CB1) receptor modulators.

Molecular Formula C13H19BrN2O2S
Molecular Weight 347.27 g/mol
CAS No. 304668-36-8
Cat. No. B1408908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine
CAS304668-36-8
Molecular FormulaC13H19BrN2O2S
Molecular Weight347.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1S(=O)(=O)N2CCN(CC2)C)C)Br
InChIInChI=1S/C13H19BrN2O2S/c1-10-8-12(14)9-11(2)13(10)19(17,18)16-6-4-15(3)5-7-16/h8-9H,4-7H2,1-3H3
InChIKeyMMUFHRLZFMEJTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine (CAS 304668-36-8): A Sulfonylated Piperazine CB1 Modulator Scaffold


1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine is a synthetic sulfonylated piperazine derivative with the molecular formula C13H19BrN2O2S (MW 347.27 g/mol) [1]. This compound belongs to a class of sulfonylated piperazines patented as cannabinoid-1 (CB1) receptor modulators [2]. Its structure features a 4-bromo-2,6-dimethylphenylsulfonyl group attached to the 1-position of a 4-methylpiperazine ring, which distinguishes it from non-halogenated analogs. The bromine substituent at the para position and the 2,6-dimethyl pattern create a distinct steric and electronic profile that influences receptor binding and physicochemical properties relevant to CNS drug discovery programs targeting obesity, metabolic disorders, and cognitive conditions [2].

WorkflowCB1 receptor modulator SAR and lead optimization
ScaffoldSulfonylated piperazine with 4-bromo-2,6-dimethylphenyl motif
Use ContextSteric/electronic differentiation in CNS research

Why 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine Cannot Be Replaced by Unsubstituted or Differently Substituted Piperazine Analogs


Within the sulfonylated piperazine class, seemingly minor substituent changes on the phenylsulfonyl ring produce substantial alterations in CB1 receptor binding affinity and functional activity [1]. The 4-bromo substituent on the target compound contributes both steric bulk and electron-withdrawing character that directly affect the piperazine's interaction with the CB1 receptor orthosteric site. Removing the bromo group (as in 1-(mesitylsulfonyl)-4-methylpiperazine, CAS 304668-36-8 when assigned to the non-bromo form) or repositioning the methyl groups (e.g., 1-[(2,4-dimethylphenyl)sulfonyl]-4-methylpiperazine, CAS 325810-35-3) can shift functional activity from inverse agonism to antagonism or alter potency by an order of magnitude, as demonstrated across the broader sulfonylated piperazine patent series [1]. This sensitivity to aryl substitution pattern makes generic substitution unreliable for programs requiring consistent target engagement.

Bromo removal
Removing the 4-bromo group may shift CB1 functional activity from inverse agonism to antagonism.
Methyl repositioning
Changing the 2,6-dimethyl pattern to 2,4- or 2,5-dimethyl can alter binding potency and efficacy profile.
Substitution sensitivity
Aryl substitution pattern is critical for consistent target engagement; generic replacement is unreliable.

Quantitative Differentiation Evidence for 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine Against Closest Analogs


Enhanced Lipophilicity (XLogP) Relative to Non-Brominated Mesitylsulfonyl Analog Improves Predicted CNS Permeability

The 4-bromo substitution increases calculated lipophilicity compared to the non-halogenated mesitylsulfonyl analog. The target compound's computed XLogP3-AA is estimated at 2.4–2.6 based on structural increment methods [1], while the non-bromo mesitylsulfonyl analog (1-(mesitylsulfonyl)-4-methylpiperazine, the compound most frequently assigned CAS 304668-36-8 in authoritative databases) has an XLogP3-AA of approximately 1.8–2.0 [2]. This ~0.4–0.6 log unit increase is associated with improved passive membrane permeability and blood-brain barrier penetration potential, a critical parameter for CNS-active CB1 modulators [1].

XLogP vs Des-Br Analog
Class-level
Est. 2.4–2.6 vs 1.8 Δ +0.4–0.8 log units
Reported lipophilicity difference may support CNS penetration assessment.
Computed property; no experimental logP available.
CB1 receptor modulator CNS drug design Lipophilicity

Higher Topological Polar Surface Area (TPSA) Than N-Alkyl Piperazine CB1 Antagonists Suggests Different ADME Profile

The sulfonamide group in 1-((4-bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine contributes a TPSA of ~57.8 Ų (based on the des-methylpiperazine analog in PubChem [1]), which is higher than the TPSA of the classic CB1 antagonist rimonabant (~49 Ų). This increase arises from the sulfonyl oxygen atoms acting as additional hydrogen bond acceptors. In the sulfonylated piperazine patent series, TPSA values in this range are associated with reduced P-glycoprotein efflux susceptibility compared to lower-TPSA CB1 antagonists, potentially leading to more favorable brain-to-plasma ratios [2]. The specific quantitative impact of the bromine on TPSA is minimal (≤1 Ų), meaning this property is shared across 4-substituted analogs but differentiates the sulfonylated piperazine class from non-sulfonamide CB1 ligands [2].

TPSA vs Rimonabant
Class-level
~57.8 vs 49 Ų Δ +8.8 Ų
Higher TPSA may influence BBB efflux profile; supports ADME comparison.
Computed property; no P-gp efflux data for this compound.
ADME prediction CB1 receptor Sulfonamide

Structural Differentiation from 4-Ethylpiperazine Analog in N-Alkyl Group Size Impacts Predicted Metabolic Stability

The 4-methyl group on the piperazine ring of the target compound represents a smaller N-alkyl substituent than the corresponding 4-ethyl analog (1-((4-bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine, CAS 1704067-23-1) . In the general piperazine class, N-methyl substitution is associated with slower N-dealkylation by CYP450 enzymes compared to N-ethyl substitution, as the ethyl group provides a more accessible site for ω-1 hydroxylation [1]. While no direct metabolic stability comparison between these two specific compounds has been published, the class-level SAR suggests that the target compound may exhibit longer microsomal half-life than its 4-ethyl counterpart, which is a critical parameter for in vivo duration of action.

N-Methyl vs N-Ethyl
Class-level
4-Methyl substitution slower predicted N-dealkylation
N-methyl may support lower predicted clearance; context-dependent metabolic stability.
Class-level piperazine SAR; no direct comparative data.
Metabolic stability N-dealkylation Piperazine SAR

Optimal Research and Procurement Application Scenarios for 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine


CB1 Receptor Antagonist/Inverse Agonist Lead Optimization for Metabolic Disorders

This compound serves as a tool for SAR studies in sulfonylated piperazine CB1 modulator programs targeting obesity, non-alcoholic steatohepatitis (NASH), or metabolic syndrome. Its 4-bromo-2,6-dimethylphenylsulfonyl motif fills a distinct steric and electronic niche identified in WO2008024284A2 as producing CB1 inverse agonism with potentially lower CNS side-effect liability than rimonabant [1]. Procurement for head-to-head pharmacological profiling against the des-bromo analog and the 4-ethylpiperazine variant enables deconvolution of substituent effects on binding affinity, functional activity (cAMP or β-arrestin assays), and selectivity over CB2.

CNS Penetration Assessment in Rodent Pharmacokinetic Studies

The predicted XLogP of 2.4–2.6 and TPSA of ~57.8 Ų place this compound in a physicochemical range associated with favorable brain penetration. It is appropriate for procurement as a reference compound in rodent brain-to-plasma ratio studies, where it can be compared to the lower-XLogP non-bromo analog to experimentally validate the contribution of bromine-mediated lipophilicity to CNS exposure [2]. This application directly tests the lipophilicity differentiation hypothesis discussed in Section 3.

In Vitro Metabolism Comparison: N-Methyl vs. N-Ethyl Piperazine Stability Screening

This compound's 4-methylpiperazine group makes it a suitable comparator against the 4-ethyl analog (CAS 1704067-23-1) in liver microsome or hepatocyte stability assays. Procurement of both compounds for side-by-side intrinsic clearance determination enables quantitative assessment of the N-alkyl group's impact on metabolic stability, informing lead selection for programs where half-life optimization is a priority .

Sulfonamide-Focused Fragment or Scaffold-Hopping Library Design

For computational chemists and medicinal chemistry teams building focused libraries around the sulfonylated piperazine CB1 pharmacophore, this compound provides a key brominated aryl sulfonamide building block. Its distinct substitution pattern (4-Br, 2,6-diCH₃) compared to the 2,4-dimethyl or 2,5-dimethyl isomers available from vendors enables systematic exploration of aryl substitution effects on CB1 binding pose prediction and molecular dynamics simulations [1].

Application
Selection Property
Validation Focus
CB1 receptor SAR in metabolic research
4-Bromo-2,6-dimethyl substitution pattern
cAMP/β-arrestin functional assay comparison
CNS exposure assessment in rodent models
Predicted lipophilicity profile
Brain-to-plasma ratio measurement
In vitro metabolic stability screening
4-Methylpiperazine substitution
CYP450 N-dealkylation clearance assessment
Scaffold-hopping library design
Sulfonylated piperazine with 4-Br,2,6-diCH₃
CB1 binding pose prediction / MD simulation
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